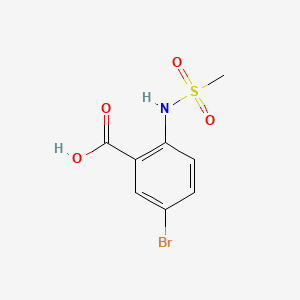

5-Bromo-2-(methylsulfonamido)benzoic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-2-(methylsulfonamido)benzoic Acid (CAS# 1225713-29-0) is used as a reactant in the preparation of pyrazolo [1,5-a]pyrimidines as antiviral agents . It has a molecular weight of 294.12 and a molecular formula of C8H8BrNO4S .

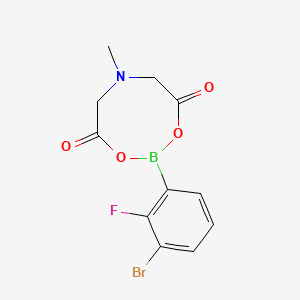

Molecular Structure Analysis

The molecular structure of this compound consists of a benzoic acid core with a bromine atom at the 5th position and a methylsulfonamido group at the 2nd position . The canonical SMILES representation is CS(=O)(=O)NC1=C(C=C(C=C1)Br)C(=O)O .Applications De Recherche Scientifique

Synthesis and Characterization of Complexes : A study by Jaber, Kyhoiesh, & Jawad (2021) focuses on the synthesis of a complex derived from a related compound, 5-Bromo Thiazolyl Azo. This complex exhibits antifungal and antibacterial activities.

Hypoglycemic Activity : Research on hypoglycemic benzoic acid derivatives, such as Repaglinide, has shown significant activity against type 2 diabetes, as highlighted in a study by Grell et al. (1998).

Na+/H+ Antiporter Inhibitors : Baumgarth, Beier, & Gericke (1997) investigated the use of benzoylguanidines, including derivatives of the compound , as Na+/H+ exchanger inhibitors for the treatment of acute myocardial infarction.

Catalytic Applications in Organic Synthesis : The use of N-bromo sulfonamide reagents in catalyzing certain organic reactions is detailed in a study by Khazaei, Abbasi, & Moosavi‐Zare (2014).

Structural and Functional Studies : Kimura & Hourai (2005) studied a novel acaricide closely related to 5-Bromo-2-(methylsulfonamido)benzoic Acid, revealing its structural orientation and potential functional applications.

Role in Stress Tolerance in Plants : Benzoic acid derivatives, including the one , may play a role in inducing stress tolerance in plants, as suggested by Senaratna et al. (2004).

Chemical Synthesis and Industrial Applications : The synthesis and potential industrial applications of closely related benzoic acid derivatives are covered in research by Zhang et al. (2022).

Antiproliferative Activity Against Cancer Cells : Compounds derived from this chemical have been studied for their antiproliferative activity against cancer cell lines, as shown by Awad et al. (2015).

Photodynamic Therapy for Cancer Treatment : A study by Pişkin, Canpolat, & Öztürk (2020) discusses the use of related compounds in photodynamic therapy for cancer treatment.

Mécanisme D'action

Target of Action

Similar compounds have been known to target various enzymes and receptors in the body .

Mode of Action

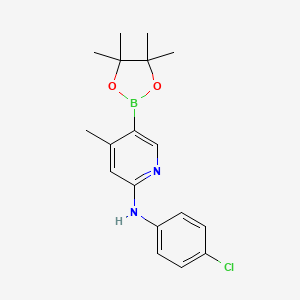

It is known that brominated benzoic acid derivatives can participate in various chemical reactions such as suzuki–miyaura cross-coupling . This reaction involves the coupling of an organoboron compound with a halide compound in the presence of a palladium catalyst .

Biochemical Pathways

Brominated benzoic acid derivatives are known to participate in various chemical reactions that can affect different biochemical pathways .

Result of Action

Brominated benzoic acid derivatives are known to participate in various chemical reactions that can lead to the formation of new compounds .

Analyse Biochimique

Biochemical Properties

It is known that benzoic acid derivatives can interact with various enzymes and proteins

Cellular Effects

It is known that benzoic acid derivatives can influence cell function

Molecular Mechanism

Propriétés

IUPAC Name |

5-bromo-2-(methanesulfonamido)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO4S/c1-15(13,14)10-7-3-2-5(9)4-6(7)8(11)12/h2-4,10H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHPDYTWKYXLERH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=C(C=C(C=C1)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Hydroxy-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine-5-carboxylic acid hydrochloride](/img/structure/B577405.png)

![1H-pyrazolo[3,4-b]pyridine-3-carboxamide](/img/structure/B577417.png)

![5H-Naphtho[1,8-bc]thiophene](/img/structure/B577419.png)